2-Ethenylfuran
Overview
Description
2-Ethenylfuran: , also known as 2-vinylfuran, is an organic compound with the molecular formula C6H6O. It is a derivative of furan, characterized by the presence of a vinyl group attached to the second carbon of the furan ring. This compound is a colorless liquid with a distinct odor and is used in various chemical and industrial applications .
Mechanism of Action
Mode of Action
2-Ethenylfuran is a nucleophilic, cationic polymerization agent This suggests that it can donate an electron pair to an electrophile to form a chemical bond in reaction
Result of Action
This compound has been shown to inhibit protein synthesis and have cytostatic effects in vivo . It also has genotoxic effects and can cause mutations in the DNA of bacteria . These findings suggest that this compound may have significant molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
2-Ethenylfuran has been shown to inhibit protein synthesis and exert cytostatic effects in vivo
Cellular Effects
The compound has genotoxic effects and can cause mutations in the DNA of bacteria
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions:
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-diketones in the presence of acidic catalysts to form furan derivatives.
Gold-Catalyzed Cyclization: Diols and triols can be cyclized in an aqueous medium using gold nanoparticles supported on titanium dioxide as a catalyst.
Palladium-Catalyzed Synthesis: Enyne acetates can be converted to 2,5-disubstituted furans using palladium catalysis in the presence of a Lewis acid.
Industrial Production Methods:
Decarboxylation of Furfural: Furfural can be oxidized to furoic acid using potassium dichromate, which is then decarboxylated at high temperatures (200-300°C) to produce furan.
Cycloisomerization of Allenones: Conjugated allenones can be cyclized to form furans using acetic acid as an additive and a copper catalyst.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Potassium dichromate, peracids.
Reducing Agents: Hydrogen gas, palladium on carbon.
Catalysts: Palladium, gold, copper.
Major Products:
Oxidized Products: Furan-2,5-dicarboxylic acid.
Reduced Products: Tetrahydrofuran.
Substituted Furans: Various substituted furans formed through cross-coupling reactions.
Scientific Research Applications
Chemistry: 2-Ethenylfuran is used as a building block in organic synthesis to create more complex molecules. It is also used in the synthesis of polymers and resins .
Biology and Medicine: This compound has shown potential in medicinal chemistry for the development of new drugs due to its unique chemical properties. It is being studied for its antibacterial and antifungal activities .
Industry: this compound is used in the production of agrochemicals, pharmaceuticals, and as a precursor for various industrial chemicals .
Comparison with Similar Compounds
Furan: The parent compound of furan, 2-ethenyl-, with a simpler structure and different reactivity.
2,5-Furan-dicarboxylic Acid: An oxidized derivative of furan with applications in the production of biodegradable plastics.
2,5-Dimethylfuran: A derivative of furan used as a biofuel due to its high energy density.
Uniqueness: 2-Ethenylfuran is unique due to the presence of the vinyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
2-ethenylfuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O/c1-2-6-4-3-5-7-6/h2-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBUHYQVKJQAOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073261 | |
Record name | 2-Ethenylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1487-18-9, 31093-57-9 | |
Record name | Furan, 2-ethenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001487189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Vinylfuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031093579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethenylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Vinylfuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ethenylfuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FURAN, 2-ETHENYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5MN67I54D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-vinylfuran?
A1: 2-Vinylfuran has the molecular formula C6H6O and a molecular weight of 94.11 g/mol.
Q2: How can I confirm the structure of 2-vinylfuran using spectroscopic methods?
A2: 2-Vinylfuran can be characterized using various spectroscopic techniques. [, , , , , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the hydrogen and carbon atoms in the molecule, confirming the presence of the furan ring and the vinyl group. [, , , , ]
- Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrational frequencies. In 2-vinylfuran, the presence of the furan ring and the vinyl group can be confirmed by specific IR absorption bands. []
- UV-Vis Spectroscopy: Can be used to study the electronic transitions within the molecule, providing information about its conjugation and potential for photochemical reactions. []
- Photoelectron Spectroscopy: Can provide information about the electronic structure of 2-vinylfuran and its derivatives by measuring the kinetic energy of electrons emitted upon ionization. []
Q3: What makes 2-vinylfuran a versatile building block for polymer synthesis?
A3: 2-Vinylfuran's versatility stems from its reactive vinyl group, allowing it to participate in various polymerization reactions, including free radical polymerization and cationic polymerization. [, , , , , ] This enables the synthesis of a wide range of polymers with tunable properties. [, , ]
Q4: How does the presence of water affect the polymerization of 2-vinylfuran?
A5: Water can significantly influence the cationic polymerization of 2-vinylfuran. [] In methylene dichloride, increasing water concentration can change the polymerization kinetics from second to first order, indicating a shift in the reaction mechanism. [] High water concentrations can even inhibit ionic polymerization, favoring an alternative pathway involving polarized esters. []
Q5: Can 2-vinylfuran be used as a solvent-free adhesive?
A6: Yes, 5-hydroxymethyl-2-vinylfuran (HMVF), a derivative of 2-vinylfuran, demonstrates excellent adhesive properties on various substrates, including metal, glass, plastics, and rubber, without requiring solvents. []
Q6: How does the furan ring in 2-vinylfuran impact its reactivity in cycloaddition reactions?
A7: The furan ring in 2-vinylfuran acts as a diene, allowing it to participate in Diels-Alder reactions with various dienophiles, like maleic anhydride and acetylenic esters. [, , , ] The reaction can occur with either the endocyclic or exocyclic diene system of 2-vinylfuran. [, ]
Q7: Can you explain the regioselectivity observed in Diels-Alder reactions involving 2-vinylfuran?
A8: The furan ring in 2-vinylfuran exerts a strong directing influence in Diels-Alder reactions. [] For instance, in the Pauson-Khand reaction, 2-vinylfuran derivatives preferentially yield 5-(2-furyl)cyclopent-2-enones, overriding the directing effects of other substituents like homoallylic thioethers. []
Q8: How does the substitution pattern on the furan ring influence the reactivity of 2-vinylfuran derivatives?
A9: Substituents on the furan ring can significantly impact the reactivity of 2-vinylfuran derivatives. For example, 2-methyl-5-vinylfuran undergoes cationic polymerization without significant alkylation side reactions, unlike 2-vinylfuran. [] This difference arises from the methyl group blocking the reactive C5 position on the furan ring. []
Q9: Have computational methods been used to study 2-vinylfuran and its reactions?
A10: Yes, computational chemistry plays a crucial role in understanding the properties and reactivity of 2-vinylfuran. [, , , , ]
- Molecular Orbital Theory: Used to calculate the electronic structure of 2-vinylfuran and its derivatives, providing insights into their reactivity and properties. [, ]
- Density Functional Theory (DFT): Applied to study the conformational preferences of 2-vinylfuran and the energetics of its reactions, including decomposition pathways and bond dissociation energies. [, , ]
Q10: Can computational methods predict the outcome of reactions involving 2-vinylfuran?
A11: Yes, advanced computational techniques like the multicomponent artificial force induced reaction (MC-AFIR) method can be used to explore reaction pathways and predict the outcome of reactions involving 2-vinylfuran, including complex scenarios like ambimodal transition states. []
Q11: How does modifying the structure of 2-vinylfuran affect its polymerization behavior?
A11: Structural modifications on 2-vinylfuran significantly impact its polymerization. For example:
- Alkyl Substitution: Replacing the hydrogen at the 5-position with a methyl group in 2-methyl-5-vinylfuran minimizes side reactions during cationic polymerization. [, ]
- Introducing Functional Groups: Adding a hydroxymethyl group to the 5-position in 5-hydroxymethyl-2-vinylfuran enhances its adhesive properties. []
Q12: How can the stability of 2-vinylfuran be improved for practical applications?
A12: While inherently prone to polymerization, 2-vinylfuran's stability can be enhanced by:
- Derivatization: Converting it to more stable derivatives, such as 5-hydroxymethyl-2-vinylfuran, for specific applications. []
Q13: What safety precautions should be taken when handling 2-vinylfuran?
A13: While specific safety data might not be extensively discussed in the provided research, it's crucial to handle 2-vinylfuran with care:
Q14: What is known about the environmental fate and effects of 2-vinylfuran?
A14: The provided research papers primarily focus on the chemical synthesis and applications of 2-vinylfuran. More research is needed to thoroughly assess the environmental impact and degradation pathways of 2-vinylfuran and its derivatives.
Q15: Are there alternative monomers with similar properties to 2-vinylfuran?
A16: Yes, several other vinyl heterocycles share similarities with 2-vinylfuran in terms of their reactivity and polymerization behavior. []
- 2-Vinylpyrrole: A nitrogen-containing analogue of 2-vinylfuran, displaying comparable reactivity in polymerization reactions. []
- 2-Vinylthiophene: A sulfur-containing counterpart to 2-vinylfuran, exhibiting analogous polymerization characteristics. []
Q16: What are some essential resources for conducting research on 2-vinylfuran?
A16: Successful research on 2-vinylfuran requires access to:
Q17: What are some significant milestones in the research of 2-vinylfuran?
A17: The research on 2-vinylfuran has progressed over the years:
- Early Synthesis: Initial synthesis methods focused on the dehydration of 1-(2-furyl)ethanol or the decarboxylation of 2-furylacrylic acid. []
- Polymerization Studies: Extensive research explored the cationic and free radical polymerization of 2-vinylfuran and its derivatives. [, , , , , , , ]
- Applications in Materials Science: Recent studies explored 2-vinylfuran and its derivatives for applications in adhesives, functional polymers, and biobased materials. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.